molecular formula C11H13NO2 B168777 5,6,7,8-Tetrahydroquinolin-8-yl acetate CAS No. 14631-47-1

5,6,7,8-Tetrahydroquinolin-8-yl acetate

Cat. No.: B168777
CAS No.: 14631-47-1
M. Wt: 191.23 g/mol
InChI Key: QTEIQTRPDDPVKV-UHFFFAOYSA-N
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Description

Significance of Tetrahydroquinoline Scaffolds in Organic Chemistry Research

The tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds with significant biological activities. This framework is a core component of many alkaloids and has been identified as a key pharmacophore in medicinal chemistry. The versatility of the THQ skeleton allows for the development of compounds with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient synthetic methods for constructing the THQ skeleton has been a major focus of organic synthesis research.

Stereochemical Importance of the C-8 Position in 5,6,7,8-Tetrahydroquinoline (B84679) Derivatives

The C-8 position of the 5,6,7,8-tetrahydroquinoline ring system is a critical chiral center that significantly influences the biological activity and chemical properties of its derivatives. The stereochemistry at this position can dictate the molecule's three-dimensional arrangement and its interaction with biological targets.

A key area of research has been the enantioselective synthesis of 8-substituted 5,6,7,8-tetrahydroquinolines. One effective method for obtaining enantiomerically pure compounds is through the lipase-catalyzed kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816). In this process, an enzyme, such as Candida antarctica lipase (B570770) B, selectively acetylates one enantiomer of the alcohol, leading to the formation of enantiomerically enriched (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate (B1210297) and the corresponding unreacted alcohol enantiomer. nih.gov For instance, the lipase-catalyzed acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol can yield (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol in high enantiomeric excess. nih.gov

The resulting enantiopure acetate is a valuable chiral building block. It can be readily converted to other functional groups with retention or inversion of configuration at the C-8 center, providing access to a wide range of chiral 8-substituted tetrahydroquinoline derivatives.

Current Research Frontiers and Unexplored Avenues for 5,6,7,8-Tetrahydroquinolin-8-yl Acetate

The primary role of this compound in current research is as a key intermediate in the synthesis of chiral ligands for asymmetric catalysis and as a precursor for biologically active molecules.

Frontiers in Asymmetric Catalysis: The enantiomerically pure 8-amino-5,6,7,8-tetrahydroquinoline, readily synthesized from the corresponding acetate, has been successfully employed as a chiral ligand in transition metal-catalyzed asymmetric reactions. nih.gov These chiral ligands have shown promise in asymmetric transfer hydrogenation reactions, which are crucial for the synthesis of enantiomerically pure alcohols and amines. nih.gov The development of novel and more efficient catalysts based on this scaffold is an active area of research.

Drug Discovery and Medicinal Chemistry: The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold, derived from the acetate, has been identified as a privileged structure in the development of antagonists for the CXCR4 receptor, a target for anti-HIV drugs and cancer therapeutics. nih.gov This highlights the potential for synthesizing novel derivatives from this compound for biological screening against various diseases.

Unexplored Avenues: While the focus has largely been on the derivatives of this compound, the direct biological evaluation of the acetate itself and its close analogues remains a relatively unexplored area. Future research could involve screening these compounds for a broader range of biological activities. Furthermore, the development of new synthetic methodologies that utilize the acetate's reactivity in novel ways could open up new avenues for the creation of complex molecular architectures. The exploration of its application in materials science, for example, as a component of chiral polymers or sensors, is another potential area for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEIQTRPDDPVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481318
Record name 8-acetoxy-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14631-47-1
Record name 8-acetoxy-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5,6,7,8 Tetrahydroquinolin 8 Yl Acetate and Its Derivatives

Enantioselective Synthesis of 5,6,7,8-Tetrahydroquinolin-8-yl Acetate (B1210297)

The primary route to enantiomerically enriched 5,6,7,8-tetrahydroquinolin-8-yl acetate involves the resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816).

Lipase-Catalyzed Kinetic Acetylation of Racemic 5,6,7,8-Tetrahydroquinolin-8-ol

A highly efficient method for obtaining enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate is through the lipase-catalyzed kinetic acetylation of the corresponding racemic alcohol. researchgate.netmdpi.com This enzymatic process demonstrates high enantioselectivity, providing both the unreacted alcohol and the acetylated product in excellent chemical yields and high enantiomeric excess. researchgate.net

In a typical procedure, racemic 5,6,7,8-tetrahydroquinolin-8-ol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). mdpi.com Candida antarctica lipase B (CALB) has been shown to be a particularly effective biocatalyst for this transformation. researchgate.netmdpi.com The reaction selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-enantiomer unreacted. researchgate.net This allows for the separation of the resulting (S)-alcohol and (R)-acetate by standard chromatographic techniques. mdpi.com

CatalystAcyl DonorSolventTemperature (°C)Time (h)Product(s)Yield (%)Enantiomeric Excess (ee)
Candida antarctica lipase B (CALB), immobilizedVinyl acetatedi-isopropyl ether6030(S)-5,6,7,8-Tetrahydroquinolin-8-ol88>99%
(R)-5,6,7,8-Tetrahydroquinolin-8-yl acetate86>99%

Enzymatic Dynamic Kinetic Resolution Strategies for Chiral Precursors

Dynamic kinetic resolution (DKR) offers a more efficient approach by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.govwikipedia.org While direct DKR of 5,6,7,8-tetrahydroquinolin-8-ol has not been extensively detailed, the principle has been successfully applied to closely related precursors, such as 8-amino-5,6,7,8-tetrahydroquinoline. nih.gov

In the case of 8-amino-5,6,7,8-tetrahydroquinoline, a spontaneous dynamic kinetic resolution was observed using Candida antarctica Lipase B. nih.gov This process involves the formation of a ketone intermediate, which then undergoes condensation and hydrolysis with the remaining amine to facilitate racemization. nih.gov This strategy highlights the potential for developing DKR protocols for the synthesis of chiral 8-substituted tetrahydroquinolines.

Stereoselective Functionalization at the C-8 Position of Related Tetrahydroquinolines

The enantiomerically pure products obtained from the kinetic resolution serve as valuable chiral building blocks for the synthesis of other 8-substituted tetrahydroquinolines with defined stereochemistry.

Mesylate-Mediated Stereoinversion Reactions

The hydroxyl group of enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol can be converted to a good leaving group, such as a mesylate. researchgate.net This mesylation step sets the stage for subsequent nucleophilic substitution reactions that proceed with inversion of configuration. researchgate.netresearchgate.net This stereoinversion is a crucial strategy for accessing the opposite enantiomer of a desired substituted product.

Nucleophilic Displacement with Diverse Anions (Azide, Thioacetate, Dimethyl Malonate, Benzylamine)

The mesylated derivative of (R)-5,6,7,8-tetrahydroquinolin-8-ol readily undergoes nucleophilic displacement reactions with a variety of nucleophiles. researchgate.netresearchgate.net This allows for the introduction of diverse functionalities at the C-8 position with complete inversion of stereochemistry, leading to enantiomerically pure substituted products. researchgate.net Good yields have been reported for substitutions using azide, thioacetate, dimethyl malonate, and benzylamine (B48309) as nucleophiles. researchgate.netresearchgate.net

NucleophileProductStereochemistry
Azide anion(S)-8-Azido-5,6,7,8-tetrahydroquinolineInversion
Thioacetate anion(S)-S-(5,6,7,8-Tetrahydroquinolin-8-yl) ethanethioateInversion
Dimethyl malonate anion(S)-Dimethyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)malonateInversion
Benzylamine(S)-N-Benzyl-5,6,7,8-tetrahydroquinolin-8-amineInversion

Direct Transformations of this compound

The acetate group of this compound can also be directly transformed. For instance, the methanolysis of (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate in the presence of a base like potassium carbonate can generate the corresponding thiol anion in situ. researchgate.net This intermediate can then be alkylated in a one-pot reaction with various alkyl halides to produce a range of 5,6,7,8-tetrahydroquinolin-8-yl thioethers. researchgate.net

One-Pot Methanolysis and Thioether Alkylation Reactions

A notable one-pot reaction sequence involves the methanolysis of (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate followed by thioether alkylation. researchgate.netresearchgate.net This process, conducted in the presence of potassium carbonate, initially cleaves the acetate group. The resulting thiol anion is then alkylated in the same reaction vessel using various alkyl halides to produce the corresponding 5,6,7,8-tetrahydroquinolin-8-yl thioether. researchgate.netresearchgate.net This method provides an efficient route to introduce a range of thioether functionalities at the C8 position of the tetrahydroquinoline core.

General Synthetic Routes to Substituted 5,6,7,8-Tetrahydroquinolines

Catalytic Hydrogenation of Functionalized Quinoline (B57606) Precursors

Catalytic hydrogenation of quinoline and its derivatives represents a primary and atom-efficient method for the synthesis of 1,2,3,4-tetrahydroquinolines. acs.orgacs.org However, the synthesis of 5,6,7,8-tetrahydroquinolines via this method is less common, often appearing as a byproduct. thieme-connect.com Specific methods have been developed for preparing amino-substituted 5,6,7,8-tetrahydroquinolines through the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis of the acetamide (B32628) group. researchgate.net The yields for this transformation are generally good when the acetamido group is on the pyridine (B92270) ring. researchgate.net This approach has also been successfully applied to the regioselective reduction of quinoline substrates bearing other functional groups. researchgate.net

A variety of catalysts, including both precious metals like rhodium, iridium, and ruthenium, and more abundant base metals such as manganese, iron, and cobalt, have been employed for the hydrogenation of quinolines. thieme-connect.comthieme-connect.comnih.gov Supported gold catalysts have demonstrated high regioselectivity, exclusively producing 1,2,3,4-tetrahydroquinoline (B108954) from quinoline without the formation of 5,6,7,8-tetrahydroquinoline (B84679). acs.org Conversely, a granular cobalt catalyst has been shown to produce a significant amount of the 5,6,7,8-tetrahydroquinoline isomer during the hydrogenation of certain quinoline derivatives. thieme-connect.com

Table 1: Catalytic Systems for Quinoline Hydrogenation

Catalyst System Product(s) Selectivity Reference
Supported Gold 1,2,3,4-Tetrahydroquinoline High acs.org
Granular Cobalt 1,2,3,4-Tetrahydroquinoline and 5,6,7,8-Tetrahydroquinoline Substrate dependent thieme-connect.com
Rh, Ir, Ru-based 1,2,3,4-Tetrahydroquinolines General thieme-connect.com
Mn, Fe-based 1,2,3,4-Tetrahydroquinolines General nih.gov

Multicomponent Condensation Reactions for Tetrahydroquinoline Ring Formation

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds like the tetrahydroquinoline ring in a single step. nih.gov These reactions are valued for their high atom and step economy. nih.gov One such example is the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) by reacting cyclohexanone, 2-benzylidenemalononitrile, and ammonium (B1175870) acetate. nih.gov The resulting highly functionalized tetrahydroquinoline can then undergo further chemical transformations. nih.gov

The Hantzsch pyridine synthesis, a well-known MCR, typically yields dihydropyridine (B1217469) products that require a subsequent oxidation step to form the aromatic pyridine ring. acsgcipr.org Modifications of this and similar condensation reactions, such as the Guareschi-Thorpe and Bohlmann-Rahtz reactions, can lead directly to aromatic pyridines. acsgcipr.org While these methods are powerful, the synthesis of the specific 5,6,7,8-tetrahydroquinoline skeleton often relies on starting with a pre-existing six-membered carbocyclic ring, as seen in the reaction involving cyclohexanone.

Regioselective Nitrosation and Subsequent Reduction Sequences

A two-step synthesis for 5,6,7,8-tetrahydroquinolin-8-ylamine has been developed, which commences with the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline. researchgate.netresearchgate.net This is followed by the reduction of the resulting oxime to afford the desired 8-amino derivative. researchgate.netresearchgate.net This method provides a targeted approach to introduce an amino group at the C8 position. Additionally, hydrolysis of the intermediate oxime yields 6,7-dihydro-5H-quinolin-8-one, a valuable synthetic intermediate. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 5,6,7,8 Tetrahydroquinolin 8 Yl Acetate and Derivatives

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For 5,6,7,8-tetrahydroquinolin-8-yl acetate (B1210297), the FTIR spectrum would be expected to show characteristic absorption bands for the ester functional group, the aromatic ring, and the aliphatic C-H bonds. A strong absorption band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the acetate group. The C-O stretching of the ester would appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ range, while C-H stretching vibrations for both aromatic and aliphatic moieties appear around 3100-2850 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands for 5,6,7,8-Tetrahydroquinolin-8-yl Acetate
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1735
C-O (Ester)Stretching1250-1000
C=C (Aromatic)Stretching1600-1450
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the C8 position, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. mdpi.com

This technique utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times. As the sample passes through the column, the enantiomers are separated and detected as they elute. A study on the resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, a precursor to the acetate, employed a Daicel AD-RH chiral column. mdpi.com The separation of the resulting (R)-acetate and (S)-alcohol was monitored, demonstrating the effectiveness of chiral HPLC in this system. mdpi.com The retention times for the (R)-acetate and the corresponding (S)-alcohol were found to be distinct, allowing for their separation and quantification. mdpi.com

Interactive Data Table: Example Chiral HPLC Separation Data
Enantiomer Retention Time (min) Column Type Mobile Phase
(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline10.8Daicel AD-RH20% CH₃CN in H₂O
(S)-5,6,7,8-tetrahydroquinolin-8-ol13.5Daicel AD-RH20% CH₃CN in H₂O

Data from a resolution study of the precursor alcohol. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral molecules.

For a derivative of 5,6,7,8-tetrahydroquinoline (B84679), a single crystal is irradiated with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing this pattern, a detailed model of the molecule's structure can be generated. For instance, in a related compound, 5,6,7,8-tetrahydroquinolin-8-one, X-ray analysis revealed that the pyridine (B92270) ring is planar, while the partially saturated cyclohexene (B86901) ring adopts a sofa conformation. nih.gov Such analysis would be invaluable for confirming the absolute stereochemistry at the C8 position of this compound and understanding its solid-state packing. The synthesis of a new quinoline (B57606) derivative, 5-chloroquinolin-8-yl acrylate, and its characterization by single crystal X-ray diffraction has also been reported, indicating that the compound crystallizes in the monoclinic space group P21/c. researchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the compound. mdpi.com For this compound, the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed, confirming its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can give clues about the structure. For example, the loss of the acetate group as a neutral fragment (CH₃COOH) or as a radical (•OCOCH₃) would be an expected fragmentation pathway. The identification of bioactive compounds in plant extracts is often achieved using gas chromatography-mass spectrometry (GC-MS), where the mass spectrum provides a fingerprint for each separated compound based on its molecular weight and fragmentation. researchgate.net

Applications and Role in Advanced Organic Synthesis and Materials Science Research

Chiral Ligand Development for Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral ligands, which are organic molecules that can bind to a metal center to form a chiral catalyst, play a pivotal role in asymmetric catalysis, a process that preferentially yields one enantiomer of a product over the other. The 5,6,7,8-tetrahydroquinoline (B84679) scaffold, from which 5,6,7,8-tetrahydroquinolin-8-yl acetate (B1210297) is derived, has emerged as a valuable framework in the development of such ligands.

5,6,7,8-Tetrahydroquinoline Scaffolds as Chiral Auxiliaries in Enantioselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org The 5,6,7,8-tetrahydroquinoline framework serves as a robust chiral auxiliary, guiding subsequent chemical transformations to produce a specific stereoisomer. wikipedia.org This approach typically involves three key steps: covalent attachment of the auxiliary to the substrate, a diastereoselective reaction, and finally, removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org While this method requires additional synthetic steps, it is often a reliable and effective strategy for achieving high enantioselectivity, particularly in the early stages of drug development. wikipedia.org

The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are direct descendants of the 5,6,7,8-tetrahydroquinoline scaffold, highlights the utility of this approach. A key step in their synthesis is the dynamic kinetic resolution of 5,6,7,8-tetrahydroquinolin-8-ol (B83816), a process that can be efficiently catalyzed by lipase (B570770) from Candida antarctica. mdpi.com This enzymatic resolution separates the racemic mixture into its constituent enantiomers, providing (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, which is another name for (R)-5,6,7,8-tetrahydroquinolin-8-yl acetate. mdpi.com This method is advantageous over traditional resolution techniques that often rely on expensive chiral resolving agents and may result in lower yields and optical purity. mdpi.com

Design and Application of N,P-Ligands in Metal-Catalyzed Asymmetric Hydrogenation

The design of ancillary ligands is a rapidly expanding field in inorganic and organometallic chemistry, with a significant impact on the development of new catalytic processes. wiley.com N,P-ligands, which contain both nitrogen and phosphorus donor atoms, are a class of ligands that have shown great promise in enantioselective hydrogenation reactions. wiley.com The 5,6,7,8-tetrahydroquinoline scaffold provides a versatile platform for the construction of novel N,P-ligands. The inherent chirality of the tetrahydroquinoline backbone can be effectively transferred to the catalytic process, influencing the stereochemical outcome of the hydrogenation.

In the context of asymmetric hydrogenation, transition metal catalysts, particularly those based on noble metals like rhodium and ruthenium, are often employed. nih.gov The efficiency and selectivity of these catalysts are highly dependent on the nature of the chiral ligand. The development of new ligand architectures is therefore a continuous pursuit in the field. The modular nature of the 5,6,7,8-tetrahydroquinoline system allows for systematic modifications to both the steric and electronic properties of the resulting N,P-ligands, enabling the fine-tuning of their catalytic performance for specific substrates.

Diamine-Based Ligands (e.g., CAMPY, Me-CAMPY) in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols and amines from the corresponding ketones and imines. nih.gov This technique utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen. Chiral diamine ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline backbone have proven to be effective in this transformation. mdpi.comnih.gov

Two notable examples of such ligands are CAMPY and its 2-methyl substituted analog, Me-CAMPY. mdpi.comnih.gov These ligands, when complexed with a pentamethylcyclopentadienyl (Cp*) metal, form active catalysts for the ATH of various substrates. mdpi.comnih.gov For instance, rhodium complexes of CAMPY and Me-CAMPY have been successfully employed in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines, which are important precursors to biologically active alkaloids. mdpi.comnih.gov While the enantiomeric excesses achieved were modest in some cases, quantitative conversions were observed, especially with the addition of a Lewis acid co-catalyst like lanthanum(III) triflate. nih.govresearchgate.net This highlights the potential for further optimization and rational design of new catalysts based on this scaffold. nih.govresearchgate.net

LigandMetal ComplexSubstrateConversion (%)Enantiomeric Excess (ee, %)
CAMPY[CpRhCl(CAMPY)]1-phenyl-3,4-dihydroisoquinoline>9955
Me-CAMPY[CpRhCl(Me-CAMPY)]1-phenyl-3,4-dihydroisoquinoline>9969
CAMPY[CpIrCl(CAMPY)]1-phenyl-3,4-dihydroisoquinoline8515
Me-CAMPY[CpIrCl(Me-CAMPY)]1-phenyl-3,4-dihydroisoquinoline9020

Data sourced from a study on the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. nih.govresearchgate.net

Coordination Chemistry in Metal Complex Formation for Catalytic Systems

The formation of a stable and well-defined metal complex is a prerequisite for an effective catalytic system. The coordination chemistry of 5,6,7,8-tetrahydroquinoline-based ligands with various transition metals is a critical aspect of their application in catalysis. These ligands typically act as bidentate or tridentate chelators, binding to the metal center through their nitrogen and other donor atoms. nih.govnih.gov

The structure of the resulting metal complex dictates its catalytic properties, including activity and selectivity. nih.gov For example, in the case of the aforementioned CAMPY and Me-CAMPY ligands, they form stable complexes with rhodium and iridium, where the diamine chelates to the metal center. mdpi.comnih.gov The steric and electronic properties of the ligand, influenced by substituents on the tetrahydroquinoline ring, directly impact the geometry and reactivity of the metal complex. mdpi.com Understanding the coordination behavior of these ligands is crucial for the rational design of new and improved catalysts for a wide range of asymmetric transformations. wiley.comnih.gov

Building Block for Complex Heterocyclic Structures and Scaffold Development

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. sigmaaldrich.com The 5,6,7,8-tetrahydroquinoline ring system, and by extension its derivatives like 5,6,7,8-tetrahydroquinolin-8-yl acetate, serves as a valuable building block for the synthesis of more complex heterocyclic structures. sigmaaldrich.com Its inherent structural features and chemical reactivity make it a versatile starting material for the construction of novel molecular architectures.

Utilization in Multi-Step Synthesis of Fused-Ring Systems (e.g., Pyrimidoquinolines, Thienopyrimidines)

The 5,6,7,8-tetrahydroquinoline framework is a key intermediate in the synthesis of various fused-ring systems. nih.gov These polycyclic structures often exhibit interesting biological activities and photophysical properties. nih.gov For instance, the ketone derivative, 5,6,7,8-tetrahydroquinolin-8-one, which can be synthesized from the corresponding 8-benzylidene derivative, is a precursor to polyheterocycles with photoluminescent properties. nih.gov

Furthermore, the reactivity of the 8-position of the 5,6,7,8-tetrahydroquinoline ring allows for the introduction of various functional groups, which can then be utilized in cyclization reactions to form fused rings. For example, the 8-lithio derivative of 5,6,7,8-tetrahydroquinoline can react with isothiocyanates to form 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. rsc.org These thiocarboxamides can then serve as precursors for the synthesis of thieno[2,3-b]quinolines, a class of fused heterocyclic compounds with potential applications in materials science and medicinal chemistry. Similarly, reactions with other electrophiles can lead to the formation of pyrimidoquinolines and other related fused systems. The versatility of the 5,6,7,8-tetrahydroquinoline scaffold makes it a valuable tool for synthetic chemists seeking to access novel and complex heterocyclic architectures.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

This compound is a versatile building block for creating molecules aimed at specific biological targets. Its utility stems from the ease of its conversion into the corresponding 8-amino-5,6,7,8-tetrahydroquinoline, a crucial component for constructing various pharmacologically active compounds.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a key receptor implicated in cancer metastasis and HIV entry into cells, making it a prime target for therapeutic intervention. researchgate.netbldpharm.com The 5,6,7,8-tetrahydroquinoline scaffold is central to a class of potent CXCR4 antagonists. Specifically, (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate is a known precursor to (S)-5,6,7,8-tetrahydroquinolin-8-amine, a foundational element in these antagonists. researchgate.net A key synthetic strategy involves the enzymatic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, followed by acetylation to produce the enantiomerically pure acetate, such as (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline. nih.gov This chiral acetate is then converted to the corresponding amine. nih.gov This amine serves as a core upon which further complexity is built. For instance, it can be coupled with other moieties, such as isoquinoline (B145761) fragments, to create novel antagonists with anti-HIV activity. researchgate.net Research has focused on modifying the side-chains of these tetrahydroquinoline-based antagonists to improve their drug-like properties, such as metabolic stability and reducing off-target effects like CYP450 inhibition. nih.gov

WDR5 Inhibitors

The WD40-repeat protein WDR5 is a critical component of the MLL (mixed-lineage leukemia) histone methyltransferase complex, which is implicated in certain types of cancer. nih.gov While small-molecule inhibitors targeting the WDR5-MLL interaction have been developed, the scientific literature reviewed did not establish a direct synthetic link from this compound to the development of WDR5 inhibitors. The reported inhibitors are primarily based on other scaffolds, such as N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides. nih.gov

Methylene-Tethered Systems

The 5,6,7,8-tetrahydroquinolin-8-amine (B1249066) core, derived from its acetate precursor, is readily functionalized to create methylene-tethered systems where the tetrahydroquinoline scaffold is linked to another heterocyclic ring system. An example of this is the synthesis of 2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine. nih.gov In this molecule, a pyridine (B92270) ring is tethered to the 8-amino position of the tetrahydroquinoline core via a methylene (B1212753) bridge. nih.gov Such systems are synthesized to explore the structure-activity relationships of new potential therapeutic agents, where the tether provides specific spacing and orientation between two pharmacologically important fragments. nih.gov The synthesis of these derivatives often starts with the chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, which is obtained via a synthetic route involving the resolution of the corresponding 8-hydroxy precursor. nih.gov

Exploration in Organic Electronics and Optoelectronic Materials Research

The unique electronic properties of the quinoline (B57606) ring system have led to the exploration of its derivatives, including the tetrahydroquinoline scaffold, in the field of materials science.

Scaffold Design for Organic Semiconductors and Optoelectronic Devices

The tetrahydroquinoline moiety has been identified as a promising electron donor scaffold for chromophores used in optoelectronic applications. Theoretical studies using density functional theory (DFT) have been conducted to design and evaluate tetrahydroquinoline-based dyes for use in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net These studies investigate how modifications to the tetrahydroquinoline core, such as the addition of different electron-acceptor groups, influence the material's photophysical properties. researchgate.net Key parameters such as light-harvesting efficiency (LHE), electron injection, and non-linear optical (NLO) properties are computationally modeled to predict the performance of these dyes. researchgate.netresearchgate.net For example, linking different acceptor chromophores like PO3H2 to the tetrahydroquinoline moiety via a thiophene (B33073) bridge has been shown to modulate the absorption spectra and improve photovoltaic properties. researchgate.net These computational models suggest that the strategic design of molecules incorporating the tetrahydroquinoline scaffold can lead to the development of efficient organic materials for solar energy conversion. researchgate.netresearchgate.net

Designed Tetrahydroquinoline Dye Proposed Application Key Theoretical Finding
THQ-based dye with PO3H2 acceptorDye-Sensitized Solar Cells (DSSCs)Exhibits a red-shift in absorption and superior photovoltaic (PV) and non-linear optical (NLO) properties compared to other tested acceptors. researchgate.net
THQ7 and THQ9Dye-Sensitized Solar Cells (DSSCs)Identified as the most efficient dye-sensitizers in a screening study based on charge analysis and density of state calculations. researchgate.net

This table is based on theoretical and computational modeling studies.

Development of Chemical Biology Probes

Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold are actively being synthesized and evaluated as chemical biology probes to investigate biological pathways and identify new therapeutic targets. A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, synthesized from the chiral 8-amino precursor, was tested for antiproliferative activity against a panel of human cancer cell lines and non-cancerous cells. nih.gov This systematic approach, where structural modifications are correlated with biological activity, is fundamental to the development of chemical probes. The goal is to discover compounds with high potency and selectivity against cancer cells, which can then be used to study the underlying biological mechanisms. nih.gov Similarly, other research has focused on designing morpholine-substituted tetrahydroquinoline derivatives as potential inhibitors of the mTOR protein, a key regulator of cell growth that is often dysregulated in cancer. mdpi.com These studies underscore the value of the tetrahydroquinoline scaffold in creating diverse molecular probes for cancer biology research. nih.govmdpi.com

Tetrahydroquinoline Derivative Class Biological Target/Assay Research Finding
8-Substituted 2-methyl-5,6,7,8-tetrahydroquinolinesAntiproliferative activity in cancer and non-cancer cell linesIdentified derivatives with selective cytotoxicity, providing probes for cancer research. nih.gov
Morpholine-substituted tetrahydroquinolinesmTOR (mammalian target of rapamycin) inhibitionCompound 10e emerged as a highly potent and selective inhibitor against lung cancer cells (A549) in vitro. mdpi.com

This table summarizes findings from in vitro biological screening of synthesized compound libraries.

Conclusion and Outlook for Future Academic Investigations

Summary of Key Research Advancements on 5,6,7,8-Tetrahydroquinolin-8-yl Acetate (B1210297)

Research into 5,6,7,8-Tetrahydroquinolin-8-yl acetate has led to significant progress, particularly in the realm of asymmetric synthesis. A pivotal development has been the successful dynamic kinetic resolution (DKR) of its precursor, (±)-5,6,7,8-Tetrahydroquinolin-8-ol. This method, often employing lipase (B570770) from Candida antarctica and vinyl acetate as the acyl donor, allows for the efficient separation of enantiomers, yielding highly enantiopure (R)- and (S)-5,6,7,8-Tetrahydroquinolin-8-yl acetate. nih.govmdpi.com This breakthrough has been instrumental, as the chirality at the C8 position is crucial for the biological activity and catalytic efficacy of its derivatives.

Following this, a major area of advancement has been the utilization of the corresponding amine, (R)- and (S)-8-amino-5,6,7,8-tetrahydroquinoline (derived from the acetate), as a chiral ligand in transition metal-catalyzed reactions. nih.govnih.gov These ligands, often referred to as CAMPY, have been successfully employed in the asymmetric transfer hydrogenation (ATH) of various prochiral substrates, particularly cyclic imines, to produce chiral amines and alkaloid precursors with notable enantioselectivity. nih.govresearchgate.netdntb.gov.ua This has established this compound as a gateway molecule to valuable chiral catalysts.

Furthermore, the tetrahydroquinoline core, accessible via this acetate, has been extensively explored as a scaffold for developing novel therapeutic agents. nih.govwikipedia.org Research has demonstrated that derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and as inhibitors of enzymes like acetylcholinesterase and cholesterol ester transfer proteins (CETP). nih.govnih.govresearchgate.netnih.gov

Unexplored Avenues in Synthetic Methodologies and Derivatization Strategies

While lipase-mediated DKR is well-established, there remain several unexplored avenues for the synthesis and derivatization of this compound and its parent alcohol. The application of other enzymatic systems for resolution or derivatization could offer alternative selectivities and reaction conditions. Furthermore, the development of novel, non-enzymatic catalytic asymmetric syntheses of 5,6,7,8-tetrahydroquinolin-8-ol (B83816) would be a significant step forward, potentially circumventing the need for resolution altogether.

Modern synthetic methodologies such as photoredox catalysis and continuous flow chemistry have yet to be extensively applied to the synthesis and modification of this specific scaffold. These techniques could provide more efficient, scalable, and sustainable routes to the acetate and its derivatives. For instance, C-H activation strategies could enable direct functionalization of the tetrahydroquinoline core at various positions, bypassing traditional multi-step sequences.

Regarding derivatization, while the 8-amino derivative is well-studied, the synthetic potential of other functionalities at this position remains fertile ground for investigation. For example, the conversion of the acetate to other esters or ethers could yield novel ligands or bioactive molecules. The synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides from the 8-lithio derivative highlights that various functional groups can be introduced, opening doors for further exploration. rsc.org

Potential for Novel Applications in Catalysis and Advanced Scaffold Development

The demonstrated success of 8-amino-5,6,7,8-tetrahydroquinoline derivatives as ligands in rhodium- and ruthenium-catalyzed ATH is just the beginning. nih.govnih.gov There is significant potential to explore their application in a broader range of asymmetric transformations. These could include other types of hydrogenations, C-C bond-forming reactions, and asymmetric cyclizations. The modular nature of the scaffold allows for fine-tuning of steric and electronic properties by modifying substituents on either the pyridine (B92270) or the saturated ring, enabling the rational design of new generations of catalysts for specific applications.

In the context of advanced scaffold development, this compound serves as a valuable starting point for creating more complex, three-dimensional structures. Multi-component reactions (MCRs) represent a powerful strategy to rapidly build molecular complexity from simple precursors. nih.gov Applying MCRs to derivatives of this compound could generate diverse libraries of novel compounds for high-throughput screening in drug discovery. acs.org The synthesis of spiro-tetrahydroquinoline derivatives with wound-healing properties showcases the potential of creating unique and bioactive topologies from this core structure. nih.gov

Integration of Advanced Characterization and Computational Techniques for Deeper Insights

To accelerate the development of novel catalysts and therapeutic agents based on the 5,6,7,8-tetrahydroquinoline (B84679) scaffold, the integration of advanced characterization and computational techniques is crucial. While standard spectroscopic methods like NMR are routinely used, more advanced techniques could provide deeper structural and mechanistic insights. nih.gov For instance, in-situ spectroscopic monitoring of catalytic reactions could help elucidate reaction mechanisms and identify key intermediates.

Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool for understanding the structure-activity relationships of both catalysts and bioactive molecules derived from this compound. nih.gov Molecular dynamics simulations can be used to model the interaction of these molecules with biological targets, aiding in the rational design of more potent and selective drugs. For catalysis, computational studies can help predict the enantioselectivity of different ligand-metal complexes, guiding the design of more effective catalysts and reducing the need for extensive experimental screening.

Broader Impact on Modern Organic Synthesis and Materials Science Research

The research surrounding this compound has a significant impact on modern organic synthesis. It provides a reliable route to a valuable class of chiral ligands and building blocks, contributing to the growing toolbox of asymmetric catalysis. The development of synthetic routes to this and related tetrahydroquinolines enriches the field of heterocyclic chemistry and enables the construction of complex natural products and pharmaceuticals. nih.govorganic-chemistry.orgresearchgate.net

The impact on materials science is an emerging area with considerable potential. While less explored, the integration of chiral, functionalized tetrahydroquinoline units into polymer backbones or onto surfaces could lead to the development of novel chiral materials. These materials could find applications in chiral separations, enantioselective sensing, or as components in advanced optical devices. The inherent properties of the quinoline (B57606) system, such as its potential for fluorescence, could also be harnessed in the design of new functional materials. The development of N-aryl tetrahydroquinolines for applications in materials science points to this growing interest. organic-chemistry.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5,6,7,8-Tetrahydroquinolin-8-yl acetate and its derivatives?

  • Methodological Answer : Synthesis often involves functionalizing the amine or hydroxyl groups of the tetrahydroquinoline core. For example, N-alkylation using alkyl halides introduces substituents at the nitrogen atom . Ozonolysis of precursors like 8-benzylidene-5,6,7,8-tetrahydroquinoline can yield ketone intermediates, which are further reduced or acetylated to form derivatives . Reaction optimization (e.g., solvent selection, temperature) is critical for improving yield and purity.

Q. How can researchers confirm the structural integrity and purity of synthesized tetrahydroquinoline derivatives?

  • Methodological Answer : A combination of X-ray crystallography (for 3D conformation) and NMR spectroscopy (for proton/carbon environments) is essential. For crystallography, SHELXL software refines data to resolve bond lengths, angles, and ring conformations (e.g., sofa conformation in cyclohexene rings) . NMR analysis (¹H, ¹³C, 2D-COSY) identifies stereochemistry and detects impurities. Vibrational circular dichroism (VCD) further validates enantiomeric purity in chiral derivatives .

Advanced Research Questions

Q. What strategies address challenges in obtaining enantiomerically pure tetrahydroquinoline derivatives?

  • Methodological Answer : Racemic mixtures are resolved using chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric catalysis with chiral auxiliaries . For example, iron(II) complexes with chiral tetrahydroquinoline ligands can induce stereoselectivity during polymerization. Post-synthesis, high-performance liquid chromatography (HPLC) with chiral columns separates enantiomers, while electronic circular dichroism (ECD) confirms optical activity .

Q. How do tetrahydroquinoline-based metal complexes catalyze ring-opening polymerization (ROP) of ε-caprolactone?

  • Methodological Answer : Iron(II) complexes with tetrahydroquinoline ligands operate via a coordination-insertion mechanism . The metal center activates the monomer by coordinating its carbonyl group, facilitating nucleophilic attack by the growing polymer chain. Kinetic studies (e.g., monitoring monomer conversion via FTIR) and molecular weight analysis (GPC) optimize catalyst loading and reaction conditions . Modifying ligand substituents (e.g., diphenylphosphinoethyl arms) enhances catalytic activity and polymer molecular weight .

Q. What role does pseudosymmetry play in X-ray crystallographic analysis of tetrahydroquinoline derivatives?

  • Methodological Answer : Pseudosymmetry in crystal structures (e.g., higher apparent symmetry in space group Pnma) can complicate refinement. SHELXL merges Friedel pairs to mitigate ambiguity, while PLATON software identifies pseudosymmetry artifacts . Researchers must validate absolute configurations using Flack parameters or anomalous dispersion effects, particularly for chiral centers .

Data Contradictions and Resolution

  • Synthetic Routes : emphasizes N-alkylation for amine derivatives, while highlights ozonolysis for ketone intermediates. These are complementary rather than contradictory, reflecting diverse pathways for functionalization.
  • Catalytic Mechanisms : While attributes ROP activity to iron(II) complexes, other studies (not cited here) may propose alternative metals. Researchers should compare turnover frequencies (TOF) and activation barriers across metal-ligand systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.